molecular formula C10H15NOS2 B14889203 n-Isopropyl-2-((thiophen-2-ylmethyl)thio)acetamide

n-Isopropyl-2-((thiophen-2-ylmethyl)thio)acetamide

Cat. No.: B14889203
M. Wt: 229.4 g/mol
InChI Key: IQIZMYUTZAQZKT-UHFFFAOYSA-N
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Description

n-Isopropyl-2-((thiophen-2-ylmethyl)thio)acetamide is a synthetic organic compound featuring a thiophene moiety, a heteroaromatic ring system of significant interest in medicinal chemistry and drug discovery. The thiophene nucleus is a recognized pharmacophore known to contribute to a wide spectrum of biological activities, making it a valuable scaffold for developing new therapeutic agents . Research into thiophene derivatives has demonstrated their potential for antimicrobial, anti-inflammatory, antioxidant, and anticancer applications, often acting through mechanisms such as enzyme inhibition . This specific acetamide derivative, with its unique substitution pattern combining thiophene, thioether, and isopropylamide groups, is a promising building block for constructing combinatorial libraries or as a synthetic intermediate in the exploration of novel bioactive molecules. The compound is provided for research applications only and is not intended for diagnostic or therapeutic use. Researchers are advised to handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C10H15NOS2

Molecular Weight

229.4 g/mol

IUPAC Name

N-propan-2-yl-2-(thiophen-2-ylmethylsulfanyl)acetamide

InChI

InChI=1S/C10H15NOS2/c1-8(2)11-10(12)7-13-6-9-4-3-5-14-9/h3-5,8H,6-7H2,1-2H3,(H,11,12)

InChI Key

IQIZMYUTZAQZKT-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CSCC1=CC=CS1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Isopropyl-2-((thiophen-2-ylmethyl)thio)acetamide typically involves the reaction of thiophen-2-ylmethyl chloride with n-isopropylthioacetamide in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for thiophene derivatives, including this compound, often involve large-scale synthesis using continuous flow reactors. These methods ensure high yields and purity of the final product while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

n-Isopropyl-2-((thiophen-2-ylmethyl)thio)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

n-Isopropyl-2-((thiophen-2-ylmethyl)thio)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of n-Isopropyl-2-((thiophen-2-ylmethyl)thio)acetamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, leading to modulation of their activity. The compound’s sulfur atom can also form coordination complexes with metal ions, influencing its biological activity .

Comparison with Similar Compounds

Substituent Variations and Heterocyclic Moieties

The table below highlights key structural differences between the target compound and analogs:

Compound Name Heterocycle/Substituent Molecular Formula Key Applications/Properties References
n-Isopropyl-2-((thiophen-2-ylmethyl)thio)acetamide Thiophene-2-ylmethyl C₁₁H₁₆N₂OS₂ (estimated) Under investigation for bioactivity
N-Isopropyl-2-((4-phenyl-1H-imidazol-2-yl)thio)acetamide (Compound 26) 4-Phenylimidazole C₁₄H₁₆N₃OS Fragment-based IMPDH inhibition
N-Isopropyl-N-phenyl-2-((5-((phenylthio)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide Triazole, phenylthio groups C₂₉H₂₉N₅OS₂ Potential antimicrobial activity
Flufenacet (N-(4-Fluorophenyl)-N-isopropyl-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy}acetamide) Thiadiazole, fluorophenyl C₁₄H₁₃F₄N₃O₂S Herbicide (IMPDH inhibition)
(S)-N-Isopropyl-2-((4-methoxyphenyl)amino)-2-((R)-2-oxocyclohexyl)acetamide (3oa) Cyclohexyl, methoxyphenylamino C₁₈H₂₅N₂O₂ Chiral α-alkyl α-glycine derivative

Key Observations :

  • Thiadiazole in Flufenacet enhances electrophilicity, critical for herbicidal activity .
  • Substituent Effects : Fluorine in Flufenacet increases metabolic stability, whereas methoxy groups in 3oa improve solubility .

Thioamide Formation Strategies

  • Target Compound : Likely synthesized via HATU-mediated coupling (as in Compound 26) or ynamide-mediated thioacylation .
  • Compound 26 : Prepared using propan-2-amine, 2-((4-phenylimidazol-2-yl)thio)acetic acid, HATU, and DIPEA in EtOAc (70–80% yields typical) .
  • Flufenacet : Synthesized via nucleophilic substitution on thiadiazole rings, leveraging fluorine’s electron-withdrawing effects .

Physicochemical Properties

Property Target Compound Compound 26 Flufenacet 3oa
Molecular Weight ~256 g/mol 294 g/mol 369 g/mol 313 g/mol
logP (Estimated) 2.8–3.2 3.5 4.1 2.1
Water Solubility Low (thioether/hydrophobic) Moderate (imidazole) Very low (CF₃) Moderate (polar groups)

Notes: Thiophene’s hydrophobicity reduces solubility compared to imidazole-containing analogs. Fluorine in Flufenacet increases lipophilicity, aligning with its herbicidal persistence .

Analytical Characterization

  • NMR : Thiophene protons resonate at δ 6.8–7.2 ppm, distinct from imidazole (δ 7.5–8.2 ppm) or thiadiazole (δ 8.5–9.0 ppm) .
  • MS : Flufenacet shows [M+H]+ at 370.1, while 3oa exhibits m/z 313.2 .

Biological Activity

n-Isopropyl-2-((thiophen-2-ylmethyl)thio)acetamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, particularly focusing on antimicrobial and anticancer properties, while summarizing relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H15NOS. Its structure includes:

  • An isopropyl group
  • A thiophene ring
  • A thioacetamide functional group

This combination contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits significant antimicrobial activity. Compounds with similar thioacetamide structures have demonstrated effectiveness against various bacterial strains, indicating potential as antimicrobial agents.

Comparative Antimicrobial Activity

Compound NameStructure FeaturesBiological Activity
N-(thiophen-2-ylmethyl)acetamideContains thiophene and acetamideAntimicrobial activity
2-Chloro-N-isopropyl-N-(3-methyl-thiophen-2-ylmethyl)-acetamideChlorinated derivativePotentially enhanced biological activity
4-Methyl-thiophen-2-carboxylic acidCarboxylic acid derivative of thiopheneAnti-inflammatory properties

This table illustrates the diversity within the thiophene and thioamide classes, showcasing variations in biological activity and potential applications.

Anticancer Activity

Research has indicated that this compound may also possess anticancer properties. Studies involving similar compounds have shown promising results against various cancer cell lines.

Case Studies

  • In vitro Studies :
    • Compounds similar to this compound were screened against cell lines such as A549 (lung cancer), HeLa (cervical cancer), and HT29 (colon cancer). Notable IC50 values were recorded, suggesting significant cytotoxic effects .
  • Mechanistic Insights :
    • The mechanism of action is believed to involve inhibition of key cellular pathways involved in proliferation and survival, including apoptosis induction in cancer cells .

Interaction Studies

Further research into the binding affinity of this compound with biological targets has been conducted. These studies focus on its interaction with various enzymes and receptors, which are critical for its biological activity.

Q & A

Basic: What are the established synthetic routes for n-Isopropyl-2-((thiophen-2-ylmethyl)thio)acetamide, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves nucleophilic substitution and condensation reactions. A validated method includes refluxing isopropyl 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate with hydrazine hydrate in propan-2-ol for 3–4 hours, followed by recrystallization to achieve ≥98% purity . Optimization may involve adjusting solvent polarity (e.g., propan-2-ol vs. ethanol) or stoichiometric ratios of hydrazine hydrate to precursor. Reaction monitoring via TLC or HPLC ensures completion, while recrystallization in polar solvents enhances yield and purity.

Basic: Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Answer:

  • 1H-NMR : Identifies proton environments, particularly the thiophene methylene (δ 4.2–4.5 ppm) and isopropyl groups (δ 1.2–1.4 ppm) .
  • Elemental Analysis (CHNS) : Confirms stoichiometric ratios of C, H, N, and S, with deviations >0.3% indicating impurities .
  • Chromatographic Mass Spectrometry : Provides molecular ion peaks ([M+H]+) and fragmentation patterns to verify structural integrity .
  • IR Spectroscopy : Detects key functional groups (e.g., C=O at ~1650 cm⁻¹, S–S stretches at ~500 cm⁻¹) .

Advanced: How does the thiophene moiety influence the compound’s electronic properties and reactivity?

Answer:
The thiophene group contributes to π-conjugation, enhancing electron delocalization and stabilizing charge-transfer intermediates. Computational studies (e.g., DFT) reveal its role in lowering LUMO energy, making the compound susceptible to nucleophilic attack at the acetamide carbonyl. Experimental data from analogs (e.g., flufenacet) show that thiophene-derived compounds exhibit altered redox potentials and binding affinities in biological systems . Substituent effects (e.g., methyl vs. trifluoromethyl groups on thiophene) can be systematically studied via Hammett plots or kinetic isotope effects.

Advanced: How can researchers design radiolabeled analogs for metabolic pathway analysis?

Answer:
Radiolabeling at specific positions (e.g., 14C at the acetamide carbonyl or thiophene ring) enables tracking metabolic fate. A validated approach involves:

Reductive Amination : Introducing 14C-labeled aniline precursors .

Etherification/Substitution : Incorporating 14C-thiocyanate or 14C-acetate groups .

Purification : Using HPLC with radiometric detection to isolate labeled compounds (>98% radiochemical purity) .
Metabolites are identified via LC-MS/MS and compared against synthetic standards.

Advanced: What strategies resolve contradictions in spectroscopic data during structure elucidation?

Answer:

  • Multi-Technique Cross-Validation : Combine 1H-NMR, 13C-NMR, and HSQC to assign ambiguous peaks (e.g., overlapping thiophene and triazole protons) .
  • X-ray Crystallography : Resolves absolute configuration disputes, particularly for chiral centers or tautomeric forms .
  • Isotopic Labeling : Use deuterated solvents or 15N-labeled precursors to simplify splitting patterns in NMR .

Advanced: How can structure-activity relationship (SAR) studies be structured for this compound?

Answer:

Core Modifications : Synthesize analogs with varied substituents (e.g., replacing thiophene with furan or altering the isopropyl group) .

Biological Assays : Test analogs for target binding (e.g., enzyme inhibition assays) or cellular activity (e.g., cytotoxicity in cancer lines) .

Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to correlate electronic properties (logP, polar surface area) with activity .

Data Analysis : Apply multivariate regression to identify critical pharmacophoric features .

Basic: What are the critical steps for ensuring reproducibility in synthesis protocols?

Answer:

  • Standardized Conditions : Document reaction temperature (±2°C), solvent batch, and stirring rate .
  • Purification Rigor : Specify recrystallization solvents (e.g., propan-2-ol vs. ethyl acetate) and drying times .
  • Analytical Consistency : Use the same NMR spectrometer settings (e.g., 500 MHz, CDCl3) and HPLC columns (C18, 5 μm) across batches .

Advanced: What are the challenges in quantifying trace impurities, and how are they addressed?

Answer:

  • Detection Limits : LC-MS with electrospray ionization (ESI) detects impurities at <0.1% levels .
  • Synthesis Byproducts : Common impurities include unreacted hydrazine derivatives or oxidized thiophene analogs; these are identified via high-resolution MS and mitigated by inert-atmosphere reactions .
  • Quantitative NMR (qNMR) : Uses internal standards (e.g., 1,3,5-trimethoxybenzene) for precise impurity quantification .

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